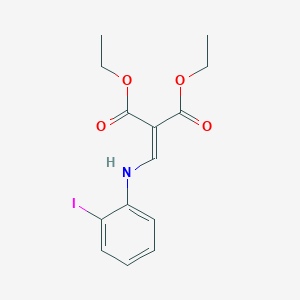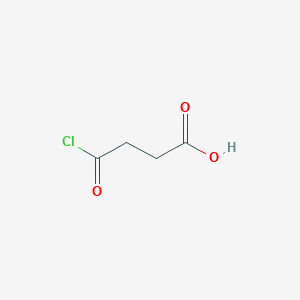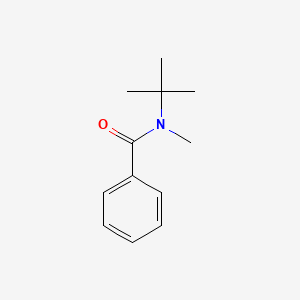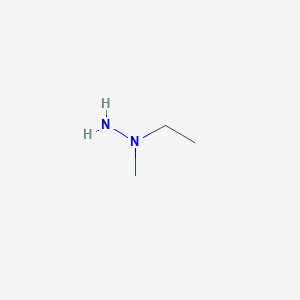
Diethyl 2-((2-iodophenylamino)methylene)malonate
Übersicht
Beschreibung
Diethyl 2-((2-iodophenylamino)methylene)malonate is an organic compound with the molecular formula C14H16INO4 and a molecular weight of 389.19 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a malonate ester group through a methylene bridge. It is primarily used in research and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((2-iodophenylamino)methylene)malonate typically involves the alkylation of diethyl malonate with 2-iodoaniline. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate . The enolate ion then undergoes nucleophilic substitution with 2-iodoaniline to form the desired product .
Industrial Production Methods
Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-((2-iodophenylamino)methylene)malonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenyl ring and the methylene bridge can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Various amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-((2-iodophenylamino)methylene)malonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethyl 2-((2-iodophenylamino)methylene)malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester without the iodine and phenyl groups.
Diethyl 2-(phenylamino)methylene)malonate: Similar structure but without the iodine atom.
Diethyl 2-((2-bromophenylamino)methylene)malonate: Similar structure with a bromine atom instead of iodine.
Uniqueness
Diethyl 2-((2-iodophenylamino)methylene)malonate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. The iodine atom makes it a versatile intermediate for further functionalization through substitution reactions.
Eigenschaften
IUPAC Name |
diethyl 2-[(2-iodoanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYYKZHGTVOZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1I)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444564 | |
| Record name | Diethyl [(2-iodoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-38-4 | |
| Record name | Diethyl [(2-iodoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)
![3-[2-(Benzyloxy)phenyl]propanoic acid](/img/structure/B3190818.png)




![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3190865.png)

![[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-](/img/structure/B3190878.png)




